N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide
Description
N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Properties
IUPAC Name |
N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-8-10-16(11-9-14)19-20-17(24-21-19)13-22(2)18(23)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZONFKTUWONKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Acylation: The final step involves the acylation of the oxadiazole derivative with N-methyl-2-phenylacetamide under suitable conditions, such as the use of acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions and can be scaled up efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can introduce various functional groups like halogens or amines.
Scientific Research Applications
N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]methyl]-2-phenylacetamide
- N-methyl-N-[[3-(4-methylphenyl)-1,2,4-triazol-5-yl]methyl]-2-phenylacetamide
- N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylpropionamide
Uniqueness
N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide is unique due to its specific oxadiazole ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the 4-methylphenyl group further enhances its biological activity and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
